Ethyl 3-Chloropyrazine-2-carboxylate
Overview
Description
Ethyl 3-Chloropyrazine-2-carboxylate is a chemical compound with the CAS Number: 655247-45-3 . It has a molecular weight of 186.6 and its IUPAC name is ethyl 3-chloro-2-pyrazinecarboxylate .
Synthesis Analysis
The synthesis of Ethyl 3-Chloropyrazine-2-carboxylate involves a free-radical alkoxycarbonylation of protonated pi-deficient hetarenes . This method is useful for the introduction of ester functionalities into such systems . The reaction is carried out in a two-phase solvent system to suppress polysubstitution . The title compound is obtained as a colorless liquid (1.04 g, 56%) after purification by column chromatography on silica gel, eluting with ethyl acetate/light petroleum (1+3), followed by Kugelrohr distillation (110 °C, 1 mbar) .Molecular Structure Analysis
The Inchi Code of Ethyl 3-Chloropyrazine-2-carboxylate is 1S/C7H7ClN2O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3 . The InChI key is AZNJBCHPEMMGOL-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 3-Chloropyrazine-2-carboxylate include the free-radical alkoxycarbonylation of protonated pi-deficient hetarenes . This reaction is especially useful when carried out in a two-phase solvent system to suppress polysubstitution .Physical And Chemical Properties Analysis
Ethyl 3-Chloropyrazine-2-carboxylate is a liquid . The compound has a molecular weight of 186.6 .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 3-Chloropyrazine-2-carboxylate serves as a precursor in the synthesis of complex pyrazole derivatives. For example, a study demonstrated the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, highlighting a significant reduction in reaction times and improved yields (Machado et al., 2011). Another study described the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, revealing insights into crystal structure and molecular interactions (Achutha et al., 2017).
Pharmacological Applications
- Despite the exclusion criteria regarding drug use, dosage, and side effects, it's notable that the compounds synthesized from Ethyl 3-Chloropyrazine-2-carboxylate have been explored for various pharmacological screenings. For instance, pyrazolo[3,4-c]pyridazine derivatives, synthesized from Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate, were studied for their effects on the central nervous system (Zabska et al., 1998).
Molecular Structure Analysis
- Structural analysis and molecular interactions have been a crucial aspect of the research involving Ethyl 3-Chloropyrazine-2-carboxylate derivatives. Studies utilizing crystallography and Hirshfeld surface analysis have shed light on the structural stability and interaction patterns of synthesized compounds, providing a foundation for further chemical and pharmacological research (Naveen et al., 2021).
Antiviral and Antibacterial Properties
- Some derivatives of Ethyl 3-Chloropyrazine-2-carboxylate have been evaluated for antiviral and antibacterial properties. Although detailed results on specific activities are beyond the scope of this summary, the research illustrates the potential of these compounds in contributing to the development of new antimicrobial agents (Walker et al., 1998).
Novel Synthetic Routes
- Innovation in synthetic methods is a significant aspect of research involving Ethyl 3-Chloropyrazine-2-carboxylate. Studies have introduced novel synthetic routes to create diverse pyrazole derivatives, offering more efficient and regioselective approaches for producing pharmacologically interesting compounds (Guillou & Janin, 2010).
Safety And Hazards
The safety information for Ethyl 3-Chloropyrazine-2-carboxylate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and that it may cause skin and eye irritation and respiratory irritation . The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and rinsing cautiously with water in case of contact with eyes .
Future Directions
Pyrrolopyrazine derivatives, which include Ethyl 3-Chloropyrazine-2-carboxylate, have exhibited a wide range of biological activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
ethyl 3-chloropyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNJBCHPEMMGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348398 | |
Record name | Ethyl 3-Chloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-Chloropyrazine-2-carboxylate | |
CAS RN |
655247-45-3 | |
Record name | Ethyl 3-Chloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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